(1-Boc-2-Pyrrolidinyl)cyclohexyl ketone
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Overview
Description
(1-Boc-2-Pyrrolidinyl)cyclohexyl ketone is a chemical compound that features a pyrrolidine ring attached to a cyclohexyl ketone moiety The Boc group, which stands for tert-butoxycarbonyl, is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Boc-2-Pyrrolidinyl)cyclohexyl ketone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin.
Attachment of the Boc Group: The Boc group is introduced to the pyrrolidine ring using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Formation of the Cyclohexyl Ketone Moiety: The cyclohexyl ketone moiety can be introduced through a Friedel-Crafts acylation reaction using cyclohexanone and an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1-Boc-2-Pyrrolidinyl)cyclohexyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Free amines and their subsequent derivatives.
Scientific Research Applications
(1-Boc-2-Pyrrolidinyl)cyclohexyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It can be used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of (1-Boc-2-Pyrrolidinyl)cyclohexyl ketone depends on its specific application. In general, the compound can interact with biological targets such as enzymes or receptors, leading to changes in their activity. The Boc group can be removed to reveal a free amine, which can then form hydrogen bonds or ionic interactions with the target molecule, affecting its function.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a building block for many biologically active compounds.
Cyclohexanone: A six-membered ring ketone that is commonly used in organic synthesis.
tert-Butoxycarbonyl (Boc) Group: A protecting group used to protect amines during chemical reactions.
Uniqueness
(1-Boc-2-Pyrrolidinyl)cyclohexyl ketone is unique due to its combination of a pyrrolidine ring, a cyclohexyl ketone moiety, and a Boc protecting group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
tert-butyl 2-(cyclohexanecarbonyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-16(2,3)20-15(19)17-11-7-10-13(17)14(18)12-8-5-4-6-9-12/h12-13H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZXPTAHWXDKOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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